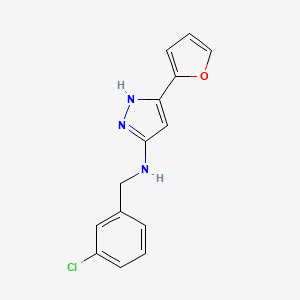

N-(3-chlorobenzyl)-3-(furan-2-yl)-1H-pyrazol-5-amine

Description

N-(3-chlorobenzyl)-N-[3-(2-furyl)-1H-pyrazol-5-yl]amine is a synthetic organic compound that features a chlorobenzyl group, a furyl group, and a pyrazolyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Properties

Molecular Formula |

C14H12ClN3O |

|---|---|

Molecular Weight |

273.72 g/mol |

IUPAC Name |

N-[(3-chlorophenyl)methyl]-5-(furan-2-yl)-1H-pyrazol-3-amine |

InChI |

InChI=1S/C14H12ClN3O/c15-11-4-1-3-10(7-11)9-16-14-8-12(17-18-14)13-5-2-6-19-13/h1-8H,9H2,(H2,16,17,18) |

InChI Key |

MIMHRXQUPZBLEY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CNC2=NNC(=C2)C3=CC=CO3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorobenzyl)-N-[3-(2-furyl)-1H-pyrazol-5-yl]amine typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

Introduction of the furyl group: This step involves the reaction of the pyrazole with a furan derivative under suitable conditions.

Attachment of the chlorobenzyl group: The final step involves the reaction of the intermediate with 3-chlorobenzyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorobenzyl)-N-[3-(2-furyl)-1H-pyrazol-5-yl]amine can undergo various chemical reactions, including:

Oxidation: The furyl group can be oxidized to form furanones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.

Substitution: Common nucleophiles include amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furyl group may yield furanones, while reduction of a nitro group would yield an amine.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes.

Medicine: As a potential therapeutic agent due to its structural similarity to known bioactive compounds.

Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-chlorobenzyl)-N-[3-(2-furyl)-1H-pyrazol-5-yl]amine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

N-(3-chlorobenzyl)-N-[3-(2-thienyl)-1H-pyrazol-5-yl]amine: Similar structure but with a thiophene ring instead of a furan ring.

N-(3-chlorobenzyl)-N-[3-(2-pyridyl)-1H-pyrazol-5-yl]amine: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

N-(3-chlorobenzyl)-N-[3-(2-furyl)-1H-pyrazol-5-yl]amine is unique due to the presence of the furan ring, which can impart different electronic and steric properties compared to thiophene or pyridine rings. These differences can affect the compound’s reactivity, biological activity, and overall properties.

Biological Activity

N-(3-chlorobenzyl)-3-(furan-2-yl)-1H-pyrazol-5-amine is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its biochemical properties, cellular effects, mechanisms of action, and comparisons with similar compounds, supported by data tables and relevant research findings.

Overview of the Compound

This compound features a pyrazole core substituted with a 3-chlorobenzyl group and a furan ring. Its unique structure influences its reactivity and biological activity, making it a subject of interest in medicinal chemistry.

This compound exhibits significant interactions with various biomolecules, including enzymes and proteins. It has been shown to bind to specific enzymes, potentially inhibiting or activating their functions through mechanisms such as:

- Covalent bonding

- Hydrogen bonding

- Van der Waals forces

These interactions can lead to alterations in enzyme activity, which may contribute to its biological effects.

Cellular Effects

This compound influences cellular processes by modulating signaling pathways and gene expression. Research indicates that it can:

- Activate or inhibit signaling pathways

- Affect cellular metabolism

- Induce apoptosis in cancer cells

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, including:

- Enzymes : Inhibition or activation of enzymes involved in inflammatory pathways.

- Receptors : Binding to cell surface receptors that modulate cell signaling.

- Gene Expression : Alteration of transcription factors leading to changes in gene expression profiles.

Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(3-chlorophenyl)methyl-3-(furan-2-yl)-1H-pyrazol-4-amine | Structure | Anti-inflammatory |

| 1-(3-chlorophenyl)methyl-3-(furan-2-yl)-1H-pyrazol-5-ol | Structure | Antimicrobial |

These compounds share structural similarities but differ in biological activity due to variations in their substitution patterns.

Research Findings

Recent studies have highlighted the compound's potential as an anti-inflammatory and anticancer agent. For instance:

- A study demonstrated that this compound significantly reduced inflammation in animal models, comparable to standard anti-inflammatory drugs like diclofenac .

- In vitro assays revealed that the compound exhibited cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer therapeutic .

Case Study 1: Anti-inflammatory Activity

In a controlled trial involving acute inflammatory models in rats, the compound displayed a remarkable inhibitory effect on hind paw swelling and body weight loss, comparable to aspirin-treated groups .

Case Study 2: Anticancer Effects

A series of experiments on human cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.